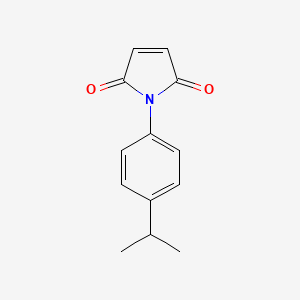

1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

1-(4-Isopropylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-isopropylphenyl group at the 1-position and two carbonyl groups at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with an appropriate amine and a dicarbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Isopropylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione exhibits a range of pharmacological activities. Research indicates that derivatives of pyrrole-2,5-dione are known for their anti-inflammatory , antimicrobial , and anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines and exhibit significant anti-inflammatory activity in vitro .

Case Study: Anti-Inflammatory Activity

A study involving several pyrrole derivatives demonstrated that specific compounds showed reduced viability in PBMCs (peripheral blood mononuclear cells) at higher concentrations, indicating potential toxicity but also highlighting their efficacy in modulating inflammatory responses . The structure-activity relationship (SAR) of these compounds suggests that modifications to the aromatic ring can enhance biological activity.

Materials Science

Polymer Chemistry

this compound is utilized in the synthesis of polymers and copolymers. Its ability to undergo Diels-Alder reactions makes it a valuable building block for creating functional materials with tailored properties. The compound can be polymerized to form thermosetting resins that are used in coatings and adhesives.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Conductivity | 0.25 W/m·K |

| Solubility in Organic Solvents | Soluble in acetone and chloroform |

Organic Synthesis

Reactivity and Transformations

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for various transformations, including nucleophilic additions and cycloadditions. Researchers have successfully employed this compound to synthesize complex organic molecules through multi-step reactions.

Case Study: Synthesis of Novel Compounds

A recent synthesis involved the reaction of this compound with different nucleophiles to produce novel derivatives with enhanced biological activity. The methodology employed not only showcases the compound's utility but also emphasizes its role as a precursor for developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

1-(4-Isopropylphenyl)propan-1-one: This compound shares the 4-isopropylphenyl group but differs in the core structure.

Phthalazine Derivatives: These compounds have a similar aromatic structure but differ in the heterocyclic ring system.

Uniqueness: 1-(4-Isopropylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups on the pyrrole ring. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Actividad Biológica

1-(4-Isopropylphenyl)-1H-pyrrole-2,5-dione, also known as 1-(4-isopropylphenyl)maleimide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a pyrrole ring with an isopropylphenyl substituent and a dione functional group, contributing to its unique reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- Structural Characteristics : The presence of the isopropylphenyl group enhances the lipophilicity and biological interaction potential of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This includes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in cancer and inflammatory pathways.

- Receptor Binding : It interacts with growth factor receptors such as EGFR and VEGFR2, which are critical in tumor growth and angiogenesis .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

- In Vitro Studies : It exhibited growth inhibition in colon cancer cell lines (GI50 values ranging from to M) and reduced tumor growth in animal models .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels and inhibit lipid accumulation in macrophages, which is pivotal in atherosclerosis development .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Pyrrole-2,5-dione | C4H3NO2 | Basic structure; serves as a precursor |

| 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione | C10H9NO3 | Hydroxyl substitution enhances solubility |

| N-(4-Hydroxyphenyl)maleimide | C10H9NO3 | Similar reactivity; impacts biological activity |

The unique arrangement of substituents in this compound may confer distinct biological activities compared to these analogs.

Study on Cholesterol Absorption Inhibition

A notable study synthesized various derivatives of pyrrole-2,5-dione as cholesterol absorption inhibitors. One derivative exhibited stronger inhibitory activity than the established drug ezetimibe without cytotoxic effects on cell lines. This highlights the potential for developing new therapeutic agents targeting lipid metabolism disorders .

Cytotoxicity Assessment

In a cytotoxicity assessment involving peripheral blood mononuclear cells (PBMCs), it was found that while low to moderate concentrations did not induce apoptosis or necrosis, higher concentrations (100 µg/mL) resulted in reduced cell viability (79% for one derivative) . This suggests a need for careful dose management in therapeutic applications.

Propiedades

IUPAC Name |

1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGDDXJVSGFQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308079 | |

| Record name | 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78987-56-1 | |

| Record name | NSC201953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.